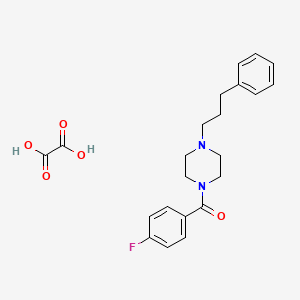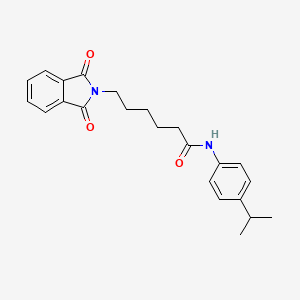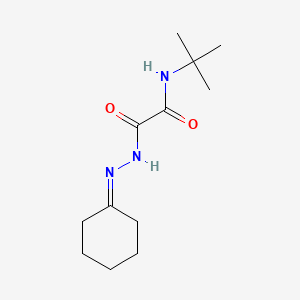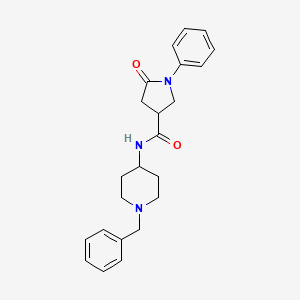![molecular formula C22H17ClN2O2S B4883059 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4883059.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCA is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用機序
The mechanism of action of BCA involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and apoptosis. BCA has been shown to inhibit the activity of the enzyme Akt, which is involved in cell survival and proliferation. BCA also inhibits the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and differentiation. BCA has also been shown to induce apoptosis by activating the caspase-3 pathway.
Biochemical and Physiological Effects
BCA has various biochemical and physiological effects on the body. BCA has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BCA also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. BCA has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the major advantages of using BCA in lab experiments is its ability to inhibit cell proliferation and induce apoptosis. This makes it an ideal compound for studying the mechanisms of cell growth and differentiation. BCA also has neuroprotective effects, which make it an ideal compound for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using BCA in lab experiments is its potential toxicity. BCA has been shown to have cytotoxic effects on some cell lines, which makes it important to determine the optimal concentration for each experiment.
将来の方向性
There are several future directions for research on BCA. One area of research is the development of more efficient synthesis methods for BCA. Another area of research is the identification of its targets and signaling pathways in various diseases. Further research is also needed to determine the optimal dosage and concentration of BCA for different cell lines and animal models. Finally, the potential use of BCA as a therapeutic agent for various diseases should be explored further.
Conclusion
In conclusion, BCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of BCA involves the reaction of 4-chlorophenoxyacetic acid with 2-amino-4-methylbenzenethiol in the presence of thionyl chloride to form BCA. BCA has been extensively studied for its potential applications in cancer research and neurodegenerative diseases. The mechanism of action of BCA involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and apoptosis. BCA has various biochemical and physiological effects on the body, and its advantages and limitations for lab experiments should be considered. Finally, future directions for research on BCA include the development of more efficient synthesis methods, identification of its targets and signaling pathways, determination of optimal dosage and concentration, and exploration of its potential use as a therapeutic agent.
合成法
The synthesis of BCA involves the reaction of 4-chlorophenoxyacetic acid with 2-amino-4-methylbenzenethiol in the presence of thionyl chloride to form 4-(2-methyl-4-aminothiazol-5-yl)-2-chlorophenol. The resulting compound is then reacted with 4-chlorophenacyl chloride in the presence of a base to form BCA. The overall synthesis method is shown below:
科学的研究の応用
BCA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BCA is in the field of cancer research. BCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. BCA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. BCA has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-14-12-15(22-25-19-4-2-3-5-20(19)28-22)6-11-18(14)24-21(26)13-27-17-9-7-16(23)8-10-17/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJWAUBNZJLCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-acetyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4882982.png)


![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)
![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
![{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)


![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)

![3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4883049.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4883079.png)